N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-18-8-3-2-7(14)11-10(8)15-13(21-11)16-12(17)9-6-19-4-5-20-9/h2-3,6H,4-5H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBOYOVHXAVSOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions. The methoxy group is introduced via methylation using dimethyl sulfate or methyl iodide.
The dioxine ring is synthesized separately through the reaction of a suitable diol with an appropriate oxidizing agent. The final step involves coupling the benzothiazole and dioxine intermediates through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties . Studies have shown that derivatives of benzothiazole, including this compound, exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported as low as against pathogens such as Streptococcus pneumoniae and Staphylococcus aureus .
- The compound's efficacy is attributed to its ability to inhibit bacterial growth by interfering with essential cellular processes.
Anticancer Potential
Research indicates that N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide may also serve as a potential anticancer agent . Its structural features allow it to interact with various biological targets implicated in cancer progression:
- Inhibition of Enzymes : The compound has shown inhibitory effects on enzymes like 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which is involved in steroid metabolism and has been linked to neurodegenerative diseases .
- Cell Viability Assays : In vitro studies demonstrate that the compound can reduce cell viability in cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor is another significant application:
- It has been identified as an inhibitor of aldose reductase, an enzyme involved in glucose metabolism that is implicated in diabetic complications .
- Other studies highlight its role in inhibiting amyloid beta peptide interactions, which are critical in Alzheimer's disease pathology .
Comprehensive Data Table
Case Studies
-
Antimicrobial Study :
- A study conducted on various synthesized benzothiazole derivatives revealed that compounds similar to this compound exhibited broad-spectrum antimicrobial activity. The most potent derivative showed an MIC of against S. pneumoniae.
-
Anticancer Research :
- In a series of experiments assessing the cytotoxic effects of benzothiazole derivatives on human cancer cell lines, this compound was found to significantly reduce cell viability at concentrations as low as .
-
Enzyme Inhibition Analysis :
- Research focused on the inhibition of aldose reductase demonstrated that the compound reduced enzyme activity by more than 70% at a concentration of , indicating its potential utility in managing diabetic complications.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dioxine ring may contribute to the compound’s ability to form stable complexes with metal ions, enhancing its biological activity. The carboxamide group can form hydrogen bonds with biological molecules, further influencing its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Benzothiazole/Dithiazine Derivatives
Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound 15, )
- Structural Differences : Replaces the dihydrodioxine carboxamide with a benzodithiazine core and introduces a dihydroxybenzylidene hydrazine side chain.
- Physicochemical Properties :
- Synthetic Accessibility : Requires multi-step synthesis starting from 2,4-dihydroxybenzaldehyde, with a high yield (95%) .
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound 3, )
- Structural Differences: Lacks the dihydrodioxine moiety and dihydroxybenzylidene group, featuring a simpler methylhydrazino substituent.
- Physicochemical Properties :
- Synthetic Accessibility : Synthesized in 90% yield from a methylthio precursor, indicating efficient nucleophilic substitution .
Key Comparison :
The target compound’s dihydrodioxine carboxamide likely enhances solubility compared to the sulfonamide (SO₂) groups in benzodithiazines. The absence of sulfur in the dioxine ring may reduce metabolic instability compared to dithiazines .
Dihydrodioxine vs. Dihydrodithiepin Derivatives
5,6-Dihydro-1,4-dithiepins ()
- Structural Differences : Replaces oxygen atoms in the dioxine ring with sulfur, forming a dithiepin.
Key Comparison :
The target compound’s dihydrodioxine may exhibit improved oxidative stability and reduced lipophilicity compared to dihydrodithiepins, favoring pharmacokinetic profiles .
Carboxamide-Linked Pyridine/Dioxine Derivatives ()
N-(5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-1-(6-(5,6-dihydro-1,4-dioxin-2-yl)pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- Structural Differences : Shares the dihydrodioxine-carboxamide motif but incorporates pyridine and triazole rings instead of benzothiazole.
- Functional Implications : The trifluoromethyl group and triazole likely enhance metabolic resistance and hydrogen-bonding capacity, respectively .
Key Comparison :
The target compound’s benzothiazole core may confer stronger π-π stacking interactions in enzyme binding pockets compared to pyridine-based analogs .
Sulfamoyl-Benzothiazole Analogs ()
BI81646: N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Structural Overview
The compound is characterized by a benzothiazole moiety linked to a dioxine ring and a carboxamide functional group. Its molecular formula and weight are approximately and 285.79 g/mol respectively. The presence of chlorine and methoxy groups contributes to its pharmacological properties.
The mechanism of action for this compound involves interaction with specific molecular targets, which may include enzymes or receptors involved in various biological pathways. This interaction can lead to the inhibition or modulation of enzyme activity, ultimately resulting in therapeutic effects. Understanding the precise pathways affected by this compound is crucial for elucidating its potential applications in treating diseases.
Antimicrobial Activity
Recent studies have indicated that benzothiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against drug-resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa .
Antitubercular Activity
Research has highlighted the potential of benzothiazole-based compounds in combating tuberculosis. Compounds derived from similar scaffolds have demonstrated promising in vitro and in vivo activities against Mycobacterium tuberculosis, suggesting that this compound could also possess similar properties .
Synthesis and Evaluation
A study synthesized various benzothiazole derivatives and evaluated their biological activities. The synthesized compounds were tested for their efficacy against M. tuberculosis, with some exhibiting better activity than traditional treatments like isoniazid (INH) .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications on the benzothiazole ring significantly influence the biological activity of the compounds. For example, substituents such as halogens (Cl, F) have been found to enhance lipophilicity and bioavailability .
Data Table: Biological Activity Comparison
Q & A
Q. What are the recommended synthetic routes and optimization strategies for N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide?
The synthesis typically involves coupling 7-chloro-4-methoxy-1,3-benzothiazol-2-amine with 5,6-dihydro-1,4-dioxine-2-carboxylic acid derivatives. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity .
- Design of Experiments (DOE) : Apply factorial designs to optimize reaction parameters (temperature, molar ratios, catalysts). For example, a 2³ factorial design can reduce experimental runs while identifying critical variables like temperature (80–120°C) and catalyst loading (5–10 mol%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Fluorometric analysis : Monitor fluorescence intensity (λex/λem = 320/450 nm) to assess electronic transitions in the benzothiazole and dioxine moieties. Quenching effects from chloro-substituents may reduce intensity .
- NMR spectroscopy :
- ¹H NMR : Look for methoxy protons at δ 3.8–4.0 ppm and dihydrodioxine protons as a multiplet (δ 4.2–4.5 ppm).
- ¹³C NMR : Confirm carbonyl carbons (δ 165–170 ppm) and benzothiazole carbons (δ 120–150 ppm).
- Mass spectrometry : ESI-MS in positive ion mode typically shows [M+H]<sup>+</sup> at m/z 365.3 (calculated for C15H12ClN2O4S).
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td > 200°C suggests thermal stability).
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC. Degradation products (e.g., hydrolyzed dioxine) elute earlier (retention time ~5.2 min vs. 7.8 min for intact compound) .
Advanced Research Questions
Q. What computational methods are suitable for predicting reaction pathways and intermediates in its synthesis?
- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to model transition states and activation energies for amide bond formation. Key intermediates include protonated carbodiimide and tetrahedral oxyanion .
- Reaction path sampling : Combine nudged elastic band (NEB) methods with molecular dynamics to identify low-energy pathways. For example, solvent effects (dielectric constant ε = 37.5 for DMF) significantly stabilize intermediates .
Q. How can conflicting data on the compound’s biological activity be resolved methodologically?
- Dose-response normalization : Re-analyze IC50 values across studies using standardized assays (e.g., MTT for cytotoxicity). Discrepancies may arise from cell line variability (e.g., HeLa vs. HEK293).
- Meta-analysis frameworks : Apply statistical models (random-effects) to aggregate data from ≥5 independent studies. Weight studies by sample size and assay reliability (e.g., p-value <0.01) .
Q. What strategies are recommended for scaling up synthesis while maintaining yield and purity?
- Membrane separation technologies : Use nanofiltration (MWCO = 500 Da) to remove unreacted starting materials.
- Process control systems : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress in real-time .
- Reactor design : Opt for continuous-flow reactors with residence times <30 min to minimize side reactions (e.g., dioxine ring-opening) .
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify substituents (e.g., replace Cl with F or methoxy with ethoxy) and test activity.
- QSAR modeling : Use MLR (Multiple Linear Regression) with descriptors like logP, polar surface area, and H-bond donors. A validated QSAR model (R² > 0.85) can prioritize analogs for synthesis .
Q. What methodological frameworks address reproducibility challenges in pharmacological studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
